molecular formula C15H12ClN3O2 B2781938 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034266-03-8

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No. B2781938
CAS RN: 2034266-03-8
M. Wt: 301.73
InChI Key: IAUIHPVBCKBWLB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a pyrazole bound to a phenyl group . The compound is related to cocrystalline forms of 4- [4- [3- chloro-4- [l- (5-fluoro-2-pyridyl)-2- hydroxy-ethoxy]pyrazolo [l,5- a]pyridin-6-yl]-5-methyl-triazol-l-yl]piperidine-l-carbonitrile .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . The synthesis involved a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl ace-toacetate, and malononitrile .


Molecular Structure Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Chemical Reactions Analysis

The compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .


Physical And Chemical Properties Analysis

The IR spectrum of compound 8 exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

The study by Sylvie L. Pailloux et al. explores the synthetic routes to various acetamides and their chemical oxidation, providing a foundation for understanding the reactivity and potential applications of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide in chemical synthesis and modifications (Pailloux et al., 2007).

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. synthesized pyrazole-acetamide derivatives and explored their coordination with metal ions, demonstrating the role of hydrogen bonding in self-assembly processes and highlighting their significant antioxidant activities (Chkirate et al., 2019). This research indicates potential applications in developing coordination complexes with antioxidant properties.

Corrosion Inhibition

A. Yıldırım and M. Çetin investigated acetamide derivatives as corrosion inhibitors, revealing that these compounds show promising inhibition efficiencies in different mediums. This highlights a potential application of acetamide derivatives in protecting materials from corrosion (Yıldırım & Çetin, 2008).

Nonlinear Optical Properties

A. N. Castro et al. conducted theoretical investigations on the nonlinear optical properties of crystalline acetamides, including polarization effects of their environment. The results confirm these crystals as good candidates for photonic devices, suggesting potential applications in optical switches, modulators, and energy applications (Castro et al., 2017).

Antimicrobial Evaluation

Ahmed E. M. Mekky and S. Sanad synthesized and evaluated the antimicrobial activities of certain newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showing that some compounds exhibit promising activities against various bacterial strains. This indicates the potential of acetamide derivatives in antimicrobial applications (Mekky & Sanad, 2019).

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation and survival of cells .

Future Directions

The compound has potential for further exploration . It showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Therefore, it could be a potential candidate for future research in cancer treatment.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUIHPVBCKBWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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